molecular formula C10H11FO B8201167 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene

5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene

Cat. No.: B8201167
M. Wt: 166.19 g/mol
InChI Key: UQJMZCCYQHTNSI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene: is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by Clemmensen reduction . The process typically includes the following steps:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with various electrophiles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure makes it a candidate for research in medicinal chemistry. It may be explored for its potential biological activities and as a lead compound for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism by which 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For instance, the presence of the fluorine atom can enhance the compound’s stability and reactivity in certain reactions .

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxybenzene
  • 5-Fluoro-1-methyl-3-vinylbenzene
  • 2-Methoxy-1-methyl-3-vinylbenzene

Comparison: Compared to similar compounds, 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene is unique due to the combination of its functional groups. The presence of both a fluorine atom and a methoxy group on the benzene ring can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-ethenyl-5-fluoro-2-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-4-8-6-9(11)5-7(2)10(8)12-3/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJMZCCYQHTNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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